molecular formula C10H15N5O11P2 B093557 Guanosine-5'-diphosphate CAS No. 146-91-8

Guanosine-5'-diphosphate

Cat. No. B093557
CAS RN: 146-91-8
M. Wt: 443.2 g/mol
InChI Key: QGWNDRXFNXRZMB-UUOKFMHZSA-N
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Description

Guanosine-5'-diphosphate (GDP) is a nucleotide implicated in various biological processes. It is a molecule that plays a crucial role in cellular metabolism and signaling. GDP is involved in protein synthesis and RNA accumulation in bacteria, as indicated by its regulatory relationship in these organisms .

Synthesis Analysis

The synthesis of GDP has been approached through different methodologies. One study describes the in vitro synthesis of guanosine tetraphosphate, which is structurally confirmed as GDP, using natural-abundance (13)C nuclear magnetic resonance spectroscopy . Another paper reports a new procedure for the synthesis of the pyrophosphate bond, which is employed in the preparation of nucleoside dipyrophosphates, including GDP . Additionally, a synthesis method starting from guanosine 5'-monophosphate using benzyl hydrogen phosphoramidate followed by catalytic hydrogenolysis has been reported, yielding GDP at 38% . Furthermore, a combined chemical and enzymatic synthesis of [8(-13)C]GDP has been described, confirming the incorporation of 13C at the 8-position of the guanine ring .

Molecular Structure Analysis

The molecular structure of GDP has been confirmed through various spectroscopic techniques. The assignment of structure by 13C nuclear magnetic resonance spectroscopy has been particularly useful in establishing the positions of phosphate attachment . The structure determination of [8(-13)C]GDP has also been achieved, with analysis by negative ion fast atom bombardment mass spectrometry and 13C NMR, providing detailed insights into the molecular structure .

Chemical Reactions Analysis

The chemical reactions involving GDP are complex and can include the formation of cyclic compounds under certain conditions. For instance, the facile cyclization of deoxyguanosine 3',5'-diphosphate to its cyclic pyrophosphate form has been observed in the presence of dicyclohexylcarbodiimide . This indicates that GDP and its analogs can undergo intramolecular reactions that alter their structure and potentially their function.

Physical and Chemical Properties Analysis

The physical and chemical properties of GDP are influenced by its molecular structure and the presence of highly phosphorylated groups. While specific physical properties such as melting point or solubility are not detailed in the provided papers, the chemical properties, such as reactivity with phosphorylating agents and susceptibility to cyclization, are highlighted . The synthesis methods discussed also shed light on the stability and reactivity of GDP under various chemical conditions .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Microbiology .

Summary of the Application

Guanosine 5′-diphosphate-3′-diphosphate (ppGpp) is a small molecule nucleotide alarmone that can accumulate under the amino acid starvation state and trigger the stringent response . This study reported the extraction of ppGpp from the Gram-positive bacteria Clavibacter michiganensis .

Methods of Application or Experimental Procedures

The extraction of ppGpp from the bacteria was done through methods using formic acid, lysozyme, or methanol . Following extraction, ppGpp was detected through ultra-high-performance liquid chromatography (UHPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Results or Outcomes

The methanol method showed the highest extraction efficiency for ppGpp among the three methods tested . The results showed that ppGpp concentrations in SHX-treated samples were 15.645 nM, 17.656 nM, 20.372 nM, and 19.280 nM at 0 min, 15 min, 30 min and 1 h, respectively, when detected using LC-MS/MS .

Application in Biotechnological Products and Process Engineering

Specific Scientific Field

This application falls under the field of Biotechnological Products and Process Engineering .

Summary of the Application

Guanosine 5′-triphosphate (GTP) is the key substrate for biosynthesis of guanosine 5′-diphosphate (GDP)-l-fucose . This study attempted to improve GDP-l-fucose production by manipulating the biosynthetic pathway for guanosine nucleotides in recombinant Escherichia coli-producing GDP-l-fucose .

Methods of Application or Experimental Procedures

The effects of overexpression of inosine 5′-monophosphate (IMP) dehydrogenase, guanosine 5′-monophosphate (GMP) synthetase (GuaB and GuaA), GMP reductase (GuaC) and guanosine–inosine kinase (Gsk) on GDP-l-fucose production were investigated in a series of fed-batch fermentations .

Results or Outcomes

Overexpression of Gsk led to a significant improvement of GDP-l-fucose production . Maximum GDP-l-fucose concentration of 305.5±5.3 mg l−1 was obtained in the pH-stat fed-batch fermentation of recombinant E. coli-overexpressing Gsk .

Application in Cell Signaling

Specific Scientific Field

This application falls under the field of Cell Signaling .

Summary of the Application

Guanosine-5’-diphosphate disodium salt is used to study cell signaling processes mediated by guanine nucleotide exchange factors .

Methods of Application or Experimental Procedures

The methods involve using Guanosine-5’-diphosphate disodium salt to study the kinetics and characteristics of GTPases such as those associated with G-protein coupled receptors .

Results or Outcomes

The outcomes of these studies contribute to a better understanding of cell signaling processes and the role of guanine nucleotide exchange factors .

Application in G-Protein Coupled Receptors Study

Specific Scientific Field

This application falls under the field of G-Protein Coupled Receptors Study .

Summary of the Application

Guanosine-5’-diphosphate disodium salt is used to study the kinetics and characteristics of GTPases such as those associated with G-protein coupled receptors .

Methods of Application or Experimental Procedures

The methods involve using Guanosine-5’-diphosphate disodium salt to study the kinetics and characteristics of GTPases .

Results or Outcomes

The outcomes of these studies contribute to a better understanding of G-protein coupled receptors and their associated GTPases .

Application in Escherichia coli SpoT Domains

Specific Scientific Field

This application falls under the field of Bioscience, Biotechnology, and Biochemistry .

Summary of the Application

Escherichia coli SpoT protein, with 702 amino acid residues, is a bifunctional enzyme catalyzing both guanosine 5′-diphosphate 3′-diphosphate (ppGpp) degradation and its synthesis .

Methods of Application or Experimental Procedures

The methods involve investigating how many domains are included in SpoT protein, by limited hydrolysis of the protein with serine proteases, α-chymotrypsin, and elastase .

Results or Outcomes

The results indicate that ppGpp synthetic activities could be restricted in the N-terminal half domain .

Application in Guanine Nucleotide Exchange Factors

Specific Scientific Field

This application falls under the field of Cell Signaling .

Summary of the Application

Guanosine-5’-diphosphate disodium salt is used to study cell signaling processes mediated by guanine nucleotide exchange factors .

Methods of Application or Experimental Procedures

The methods involve using Guanosine-5’-diphosphate disodium salt to study the kinetics and characteristics of GTPases .

Results or Outcomes

The outcomes of these studies contribute to a better understanding of cell signaling processes and the role of guanine nucleotide exchange factors .

Safety And Hazards

When handling GDP, contact with skin, eyes, and clothing should be avoided. Ingestion and inhalation should also be avoided. Prolonged or repeated exposure should be avoided .

Future Directions

GDP plays an important role in the synthesis of fucosylated oligosaccharides, such as fucosylated human milk oligosaccharides, which play important roles in physiological and pathological processes . Therefore, the study of GDP has potential implications for understanding and treating various diseases.

properties

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O11P2/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWNDRXFNXRZMB-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90163254
Record name Guanosine diphosphate
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Molecular Weight

443.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Guanosine diphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001201
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Guanosine-5'-diphosphate

CAS RN

146-91-8, 157420-46-7
Record name GDP
Source CAS Common Chemistry
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Record name Guanosine diphosphate
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Record name Guanosine-5'-Diphosphate
Source DrugBank
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Record name Benzene, 1,3-diisocyanatomethyl-, homopolymer, polypropylene glycol mono-Bu ether- and 2-pyridineethanol-blocked
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Record name Guanosine diphosphate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Guanosine diphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001201
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Guanosine-5'-diphosphate
Reactant of Route 2
Guanosine-5'-diphosphate
Reactant of Route 3
Guanosine-5'-diphosphate
Reactant of Route 4
Guanosine-5'-diphosphate
Reactant of Route 5
Guanosine-5'-diphosphate
Reactant of Route 6
Guanosine-5'-diphosphate

Citations

For This Compound
9,100
Citations
K Takahashi, K Kasai, K Ochi - Proceedings of the National …, 2004 - National Acad Sciences
Stringent control mediated by the bacterial alarmone guanosine 5′-diphosphate 3′-diphosphate (ppGpp) is a key regulatory process governing bacterial gene expression. By …
Number of citations: 178 www.pnas.org
J Sy, F Lipmann - Proceedings of the National Academy of …, 1973 - National Acad Sciences
… the phosphate transfer from ATP to GDP yields guanosine 5'-diphosphate-3'-diphosphate. … ; guanosine 5'-diphosphate, 3'- or 2'-monophosphate as ppGp; and guanosine 5'-diphosphate…
Number of citations: 198 www.pnas.org
T Inaoka, K Takahashi, M Ohnishi-Kameyama… - Journal of Biological …, 2003 - ASBMB
We found that a polycistronic operon (ywfBCDEFG) and a monocistronic gene (ywfH) are required for the biosynthesis of bacilysin in Bacillus subtilis. The disruption of these genes by …
Number of citations: 171 www.jbc.org
J Sy - Proceedings of the National Academy of Sciences, 1977 - National Acad Sciences
The degradation of guanosine 5'-diphosphate,3'-diphosphate (ppGpp) by the "crude" ribosomal fraction of Escherichia coli CP78 (rel+, spoT+) was demonstrated and characterized. …
Number of citations: 86 www.pnas.org
S Roseman, JJ Distler, JG Moffatt… - Journal of the American …, 1961 - ACS Publications
A general method for the synthesis of a variety of nucleotide coenzymes and related compounds is described. It consists of the reaction of ribonucleoside-5'phosphoromorpholidates …
Number of citations: 473 pubs.acs.org
M Słomińska, P Neubauer, G Węgrzyn - Virology, 1999 - Elsevier
On infection of its host, Escherichia coli, bacteriophage λ can follow one of two alternative developmental pathways: lytic or lysogenic. Here we demonstrate that the “lysis-versus-…
Number of citations: 63 www.sciencedirect.com
JC Stephens, SW Artz… - Proceedings of the …, 1975 - National Acad Sciences
… is strongly dependent upon addition of guanosine 5'-diphosphate 3'-diphosphate (ppGpp). … suggesting that the unusual nucleotide guanosine 5'-diphosphate 3'-diphosphate (ppGpp)-…
Number of citations: 321 www.pnas.org
WH Lee, NS Han, YC Park, JH Seo - Bioresource technology, 2009 - Elsevier
Guanosine 5’-diphosphate (GDP)-l-fucose, an activated form of a nucleotide sugar, plays an important role in a wide range of biological functions. In this study, the enhancement of GDP-…
Number of citations: 59 www.sciencedirect.com
L Li, Y Liu, Y Wan, Y Li, X Chen, W Zhao… - Organic letters, 2013 - ACS Publications
An N-acetylhexosamine 1-kinase from Bifidobacterium infantis (NahK_15697), a guanosine 5′-diphosphate (GDP)-mannose pyrophosphorylase from Pyrococcus furiosus (PFManC), …
Number of citations: 39 pubs.acs.org
RH Kornfeld - Biochimica et Biophysica Acta (BBA)-General Subjects, 1966 - Elsevier
The control of the synthesis of GDP-d-mannose and GDP-l-fucose has been studied in various classes of bacteria. In those species which contain l-fucose but no d-mannose in their …
Number of citations: 92 www.sciencedirect.com

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